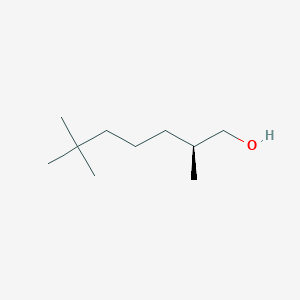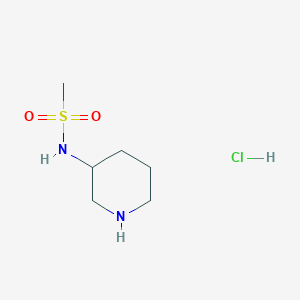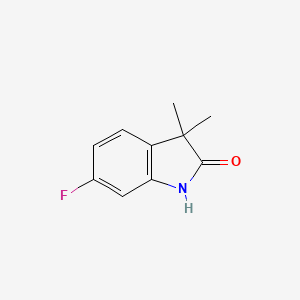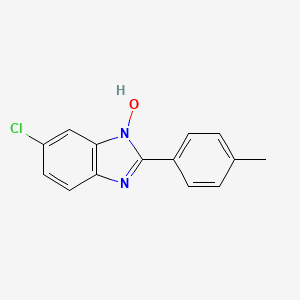![molecular formula C8H14Br2N2OS B2947389 4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide CAS No. 92504-83-1](/img/structure/B2947389.png)
4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide” has a CAS Number of 92504-83-1 . It has a molecular weight of 346.09 and its IUPAC name is 4-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide . The InChI code for this compound is 1S/C8H13BrN2OS.BrH/c9-5-7-6-10-8 (13-7)11-1-3-12-4-2-11;/h7H,1-6H2;1H .
Molecular Structure Analysis
The molecular structure of this compound involves a morpholine ring attached to a 1,3-thiazol-2-yl group via a bromomethyl bridge . The presence of both nitrogen and sulfur in the heterocyclic rings may contribute to the compound’s reactivity and potential biological activity.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide is involved in a variety of chemical syntheses and reactions, demonstrating its versatility in organic chemistry. For example, it has been used in the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones through reactions with ethyl bromoacetate and ethyl 2-bromopropionate. This process showcases its utility in creating cyclic derivatives with potential for further chemical modification and exploration in various fields of chemistry (Jagodziński, Wesołowska, & Sośnicki, 2000). Additionally, its derivatives have been synthesized for applications in inhibiting chalcopyrite aqueous oxidation, indicating its role in corrosion inhibition and potentially in the mining and metals industry (Chirita, Duinea, Sarbu, Birsa, Baibarac, Sava, & Matei, 2020).
Antimicrobial Activities
Compounds derived from 4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide have shown promising antimicrobial activities. The synthesis of linezolid-like molecules and evaluation of their antimicrobial activities highlights the potential of these derivatives as antibacterial agents. The study revealed that these compounds exhibit good antitubercular activities, suggesting their potential use in developing treatments for bacterial infections, particularly tuberculosis (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Inhibition of Phosphoinositide 3-Kinase
Further research into the applications of 4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide derivatives has identified them as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). This discovery opens up avenues for the development of new therapeutic agents targeting PI3K, which plays a critical role in various cellular processes, including growth, proliferation, and survival. Such inhibitors have potential applications in the treatment of cancer and other diseases where PI3K signaling is dysregulated (Alexander, Balasundaram, Batchelor, et al., 2008).
Antioxidant Activities
Compounds containing 4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide have also been explored for their antioxidant properties. For instance, bromophenols derived from red algae, containing similar structural motifs, have demonstrated potent antioxidant activity in both biochemical and cellular assays. These findings suggest the potential of such compounds in developing antioxidant therapies, which could mitigate oxidative stress-related diseases (Olsen, Hansen, Isaksson, & Andersen, 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2OS.BrH/c9-5-7-6-10-8(13-7)11-1-3-12-4-2-11;/h7H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHSNFKJBLDSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NCC(S2)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)
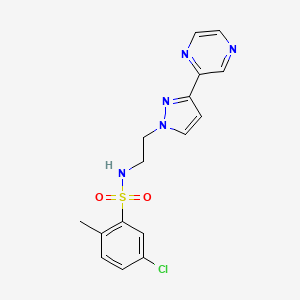
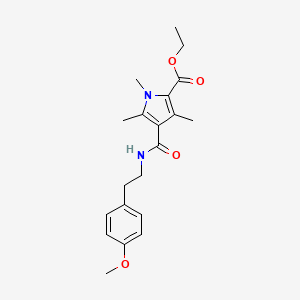
![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)
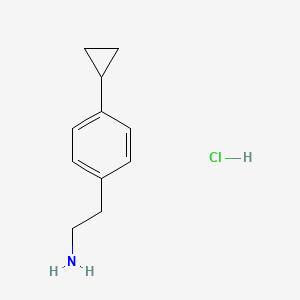
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2947318.png)
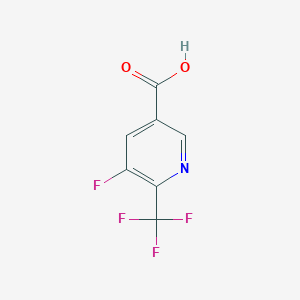
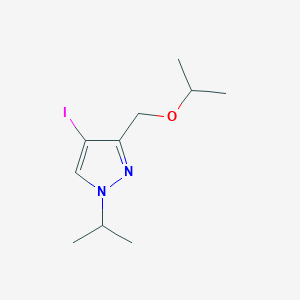
![3'H-spiro[cyclobutane-1,1'-isobenzofuran]-5'-ol](/img/structure/B2947322.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)
